molecular formula C9H15ClO2S B2411776 6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE CAS No. 2402830-99-1

6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE

Cat. No.: B2411776
CAS No.: 2402830-99-1
M. Wt: 222.73
InChI Key: LPWYXUNMOWOEBD-UHFFFAOYSA-N
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Description

6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE is a chemical compound with the molecular formula C9H15ClO2S. It is characterized by a spirocyclic structure, which consists of two fused rings sharing a single carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE typically involves the reaction of 2,2-Dimethylspiro[3.3]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2,2-Dimethylspiro[3.3]heptane+Chlorosulfonic acid2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride+HCl\text{2,2-Dimethylspiro[3.3]heptane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2,2-Dimethylspiro[3.3]heptane+Chlorosulfonic acid→2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation

Scientific Research Applications

6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of sulfonamides, the nucleophilic amine attacks the electrophilic sulfur atom, leading to the substitution of the chloride ion.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethylspiro[3.3]heptane-2-sulfonyl chloride
  • 2-Azaspiro[3.3]heptane-6-carboxylic acid
  • 6-Amino-2-thiaspiro[3.3]heptane hydrochloride

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of the sulfonyl chloride group. This combination imparts distinct reactivity and properties compared to other similar compounds. The spirocyclic framework provides rigidity and steric hindrance, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

2,2-dimethylspiro[3.3]heptane-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c1-8(2)5-9(6-8)3-7(4-9)13(10,11)12/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWYXUNMOWOEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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